molecular formula C14H22N2O3S B14115292 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7 CAS No. 1172946-89-2

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7

Cat. No.: B14115292
CAS No.: 1172946-89-2
M. Wt: 298.40 g/mol
InChI Key: SGZATJGVHVGHAK-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) typically involves the reaction of 2-methoxyethylamine with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7) include other tetrahydroquinoline derivatives with different substituents, such as:

  • 1-(2-methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
  • 3-methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole

Uniqueness

The uniqueness of this compound) lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1172946-89-2

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide

InChI

InChI=1S/C14H22N2O3S/c1-3-20(17,18)15-13-7-6-12-5-4-8-16(9-10-19-2)14(12)11-13/h6-7,11,15H,3-5,8-10H2,1-2H3

InChI Key

SGZATJGVHVGHAK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCCN2CCOC)C=C1

Origin of Product

United States

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